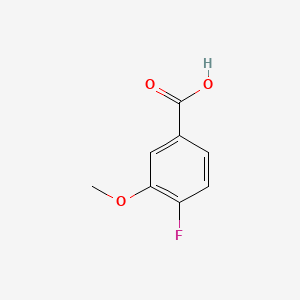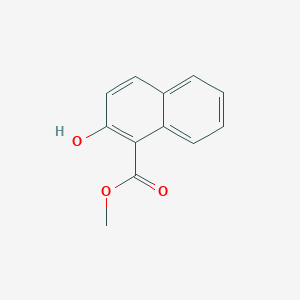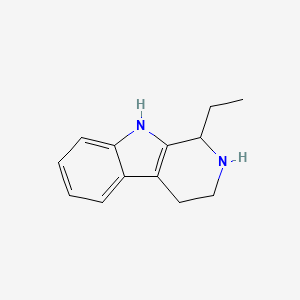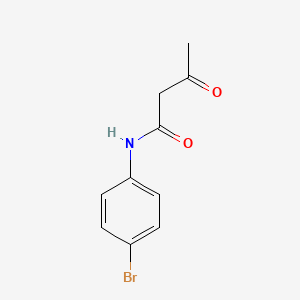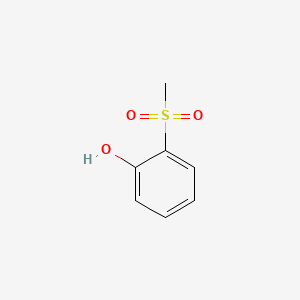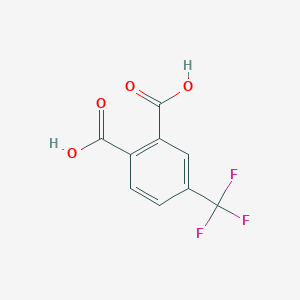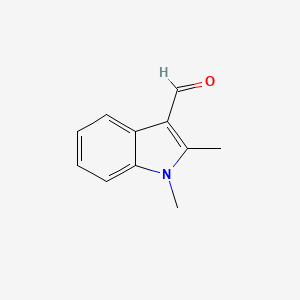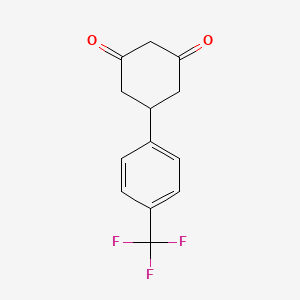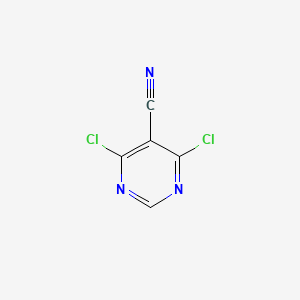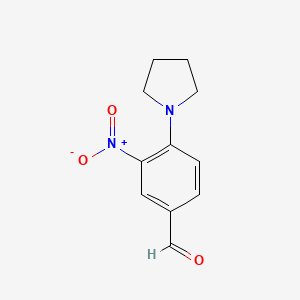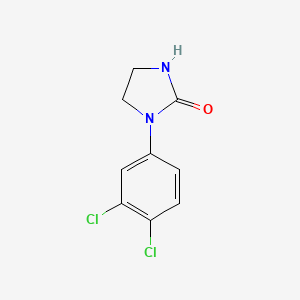![molecular formula C7H7F3N2O B1297727 [4-(トリフルオロメトキシ)フェニル]ヒドラジン CAS No. 13957-54-5](/img/structure/B1297727.png)
[4-(トリフルオロメトキシ)フェニル]ヒドラジン
説明
[4-(Trifluoromethoxy)phenyl]hydrazine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a hydrazine moiety. This compound is notable for its utility as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds .
科学的研究の応用
[4-(Trifluoromethoxy)phenyl]hydrazine is widely used in scientific research due to its versatility in organic synthesis. It is employed in the synthesis of pyrazole-containing bisphosphonate esters, which have applications in medicinal chemistry as potential therapeutic agents. Additionally, it serves as a precursor for the synthesis of various heterocyclic compounds used in pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethoxy)phenyl]hydrazine typically involves the reaction of 4-(trifluoromethoxy)aniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of [4-(Trifluoromethoxy)phenyl]hydrazine may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: [4-(Trifluoromethoxy)phenyl]hydrazine can undergo oxidation reactions to form corresponding azo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
作用機序
The mechanism of action of [4-(Trifluoromethoxy)phenyl]hydrazine involves its ability to act as a nucleophile due to the presence of the hydrazine moiety. This allows it to participate in various nucleophilic substitution reactions, forming stable intermediates and products. The trifluoromethoxy group enhances the compound’s reactivity by stabilizing the transition states during these reactions .
類似化合物との比較
- 4-(Trifluoromethyl)phenylhydrazine
- 4-Fluorophenylhydrazine
- 4-Methoxyphenylhydrazine
- 4-Chlorophenylhydrazine
Comparison: Compared to its analogs, [4-(Trifluoromethoxy)phenyl]hydrazine exhibits unique reactivity due to the electron-withdrawing effects of the trifluoromethoxy group. This makes it more reactive in nucleophilic substitution reactions compared to compounds like 4-methoxyphenylhydrazine, which has an electron-donating methoxy group .
特性
IUPAC Name |
[4-(trifluoromethoxy)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-3-1-5(12-11)2-4-6/h1-4,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFWCTYACJWQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345623 | |
| Record name | [4-(trifluoromethoxy)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13957-54-5 | |
| Record name | [4-(trifluoromethoxy)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study highlights two compounds, 2-(4-hydroxybenzylidene)-N-[4-(trifluoromethoxy)phenyl]hydrazine carbothioamide (3g) and 2-(thiophen-2-ylmethylidene)-N-[4-(morpholin-4-yl)phenyl]hydrazine carbothioamide (4b), exhibiting potent antibacterial activity. What structural features in these compounds might contribute to their activity against Gram-positive bacteria?
A1: While the exact mechanism of action is not elucidated in the paper [], several structural features likely contribute to the antibacterial activity of 3g and 4b:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


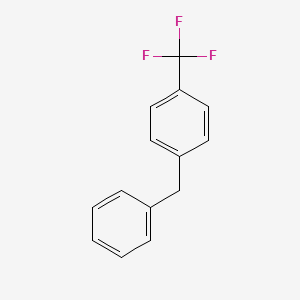
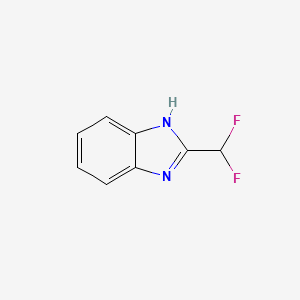
![9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1297647.png)
